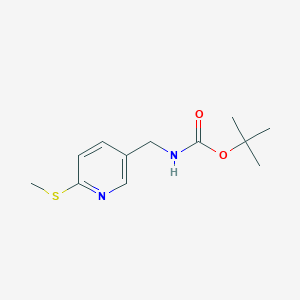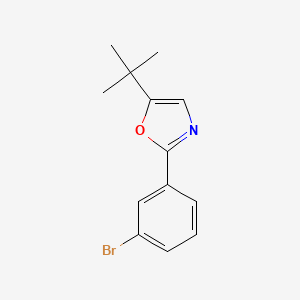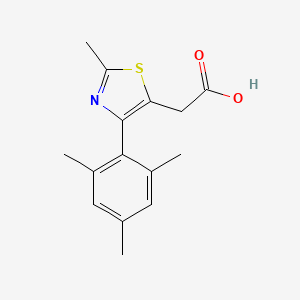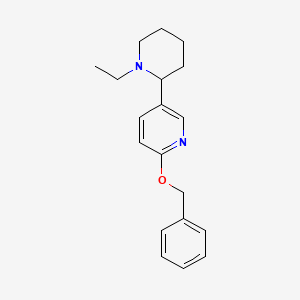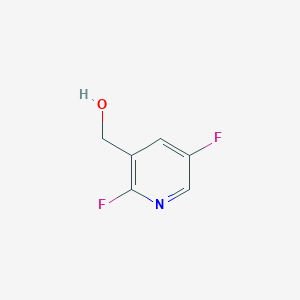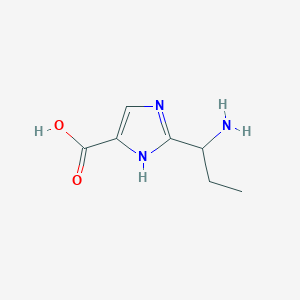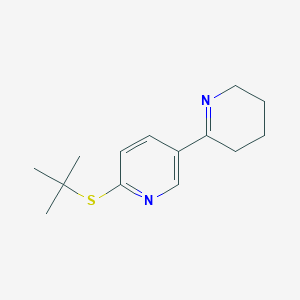![molecular formula C7H14N2O4S B11806625 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic hexane ring with an azabicyclo moiety, a carboxamide group, and a methanesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic hexane ring through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled temperature and pressure conditions.
Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced through a substitution reaction, where a nitrogen-containing group is added to the bicyclic ring.
Addition of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.
Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group through a sulfonation reaction, using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: A compound with a similar bicyclic structure but different functional groups.
Methylammonium Lead Halide: A compound with a different core structure but similar applications in research and industry.
N,N-Diisopropylethylamine: A tertiary amine with different functional groups but used in similar chemical reactions.
Uniqueness
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)/t3-,4-,5-;/m1./s1 |
InChI Key |
WPIYZQBALIBMAA-DEVUXVJFSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2[C@@H]1N[C@H](C2)C(=O)N |
Canonical SMILES |
CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)
